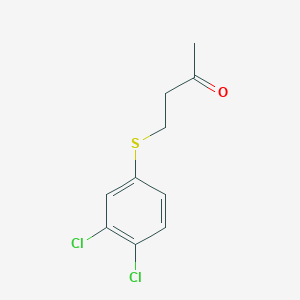

4-((3,4-Dichlorophenyl)thio)butan-2-one

Description

Contextualization within Thioether and Butanone Chemistry Research

The core structure of 4-((3,4-Dichlorophenyl)thio)butan-2-one contains two key functional groups: a thioether (or sulfide) and a ketone (specifically, a butanone). Both are fundamental and extensively studied functionalities in organic chemistry.

Thioethers (C-S-C) are the sulfur analogs of ethers. libretexts.org The replacement of oxygen with sulfur results in distinct physicochemical properties; thioethers are generally less volatile, have higher melting points, and are less hydrophilic than their ether counterparts due to the greater polarizability of the divalent sulfur atom. libretexts.org Volatile thioethers are often characterized by strong, sometimes unpleasant, odors. libretexts.orgbyjus.com The chemistry of thioethers is rich, involving reactions such as oxidation to sulfoxides and sulfones, which significantly alters their polarity and biological activity. fiveable.memasterorganicchemistry.com Thioethers are also pivotal in various synthetic strategies and are found in numerous pharmaceuticals and materials. researchweb.uztaylorandfrancis.comacsgcipr.org

Butanone , also known as methyl ethyl ketone (MEK), is a simple four-carbon ketone. The carbonyl group (C=O) in butanone is a site of significant reactivity, making it a versatile building block in organic synthesis. Ketones are central to the synthesis of a vast array of more complex molecules, including those with applications in fragrance, polymers, and pharmaceuticals. acs.org Spectroscopic analysis, particularly Infrared (IR) spectroscopy, is a key tool for identifying ketones, with the carbonyl group exhibiting a characteristic strong absorption peak. echemi.com For 2-butanone, this peak is typically found around 1715 cm⁻¹. echemi.com Nuclear Magnetic Resonance (NMR) spectroscopy also provides a unique fingerprint for the butanone structure based on the chemical environments of its hydrogen atoms. docbrown.info The combination of a thioether and a ketone in one molecule, as seen in thioether-ketones, creates a bifunctional platform for further chemical elaboration. nih.gov

Historical Trajectories of Research on Dichlorophenyl-Substituted Organic Compounds

The dichlorophenyl moiety is a common feature in many organic compounds that have been subject to extensive research over the decades. The history of this class of compounds is closely linked to the development of agrochemicals and pharmaceuticals.

Perhaps the most famous dichlorophenyl-substituted compound is Dichlorodiphenyltrichloroethane (DDT). Its discovery as a potent insecticide in the 1940s marked a significant milestone in public health and agriculture, leading to widespread use to control insect-borne diseases. However, its environmental persistence and biological effects led to significant controversy and eventual bans in many countries, spurring further research into its mechanism of action and that of related compounds. acs.orgnih.gov

Beyond DDT, the dichlorophenyl group has been incorporated into a wide range of molecules investigated for various biological activities. For instance, research has explored dichlorophenyl-containing compounds for their potential as antitumor agents, with some derivatives showing selective cytotoxicity against cancer cell lines. nih.gov The specific 3,4-dichloro substitution pattern, as present in the title compound, has been a feature in the synthesis of various heterocyclic compounds with potential antimicrobial and antifungal activities. mdpi.com The inclusion of the dichlorophenyl group can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Rationale and Academic Significance for Dedicated Investigation of this compound

While direct research on this compound is not prominent, a strong rationale for its investigation can be constructed based on the known properties of its structural components and related molecules.

The combination of a thioether and a ketone functional group within a single molecule that also bears a dichlorophenyl substituent suggests several avenues for academic inquiry. Thioether-ketones are recognized as interesting scaffolds in medicinal chemistry. nih.gov The sulfur atom can engage in important interactions with biological targets, and its oxidation state (thioether, sulfoxide (B87167), or sulfone) can modulate activity. For example, a related compound, 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one, which is the sulfone analog of the title compound, is documented in chemical databases, indicating interest in this particular substitution pattern. nih.gov

Furthermore, the biological activity of dichlorophenyl-containing compounds is well-established. They have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and anticancer agents. nih.govresearchgate.net The presence of the 3,4-dichlorophenyl group could confer specific biological activities to the butanone thioether scaffold. The synthesis of such molecules is also of academic interest, potentially achievable through methods like the Michael addition of 3,4-dichlorothiophenol (B146521) to 3-buten-2-one, a common route for preparing similar thioether ketones. prepchem.com

Overview of Principal Academic Research Domains Pertaining to the Compound

Given its structural features, this compound could be a compound of interest in several key research domains:

Medicinal Chemistry and Drug Discovery: As a scaffold, it could be a starting point for the synthesis of new therapeutic agents. The dichlorophenyl group is a known pharmacophore, and the thioether-ketone linkage provides sites for further chemical modification to optimize activity and properties. Potential areas of investigation could include its use as an intermediate for creating more complex anti-inflammatory, antimicrobial, or anticancer compounds. nih.govmdpi.com

Organic Synthesis and Methodology: The development of efficient and stereoselective methods for the synthesis of functionalized thioethers is an ongoing area of research. acsgcipr.orgrsc.org The synthesis of this compound could serve as a model reaction for developing new synthetic protocols. Its bifunctional nature (ketone and thioether) allows for a variety of subsequent chemical transformations.

Materials Science: Thioethers are used in the development of polymers and other materials. researchweb.uz While less common for a molecule of this specific size, its derivatives could potentially be explored as monomers or additives to impart specific properties to materials.

Data on Related Compounds

Due to the absence of specific experimental data for this compound in the available literature, the following tables provide data for structurally related compounds to offer a comparative context.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-((4-chlorophenyl)thio)butan-2-one | 14207-10-4 | C10H11ClOS | 214.72 |

| 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one | 336195-38-1 | C10H10Cl2O3S | 281.15 |

| 4-(4-chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol | N/A | C16H15Cl3OS | 377.71 |

Data sourced from LookChem lookchem.com, PubChem nih.gov, and Simson Pharma Limited .

Table 2: Spectroscopic Data for 2-Butanone

| Spectroscopic Technique | Key Features |

|---|---|

| Infrared (IR) Spectroscopy | Strong absorption around 1715 cm⁻¹ (C=O stretch) |

| ¹H NMR Spectroscopy | Three distinct signals with a proton ratio of 3:2:3 |

| ¹³C NMR Spectroscopy | Signals for methyl, methylene (B1212753), carbonyl, and another methyl carbon |

Data sourced from Echemi echemi.com and Doc Brown's Advanced Organic Chemistry docbrown.info.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)sulfanylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2OS/c1-7(13)4-5-14-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFYLLAMSAXGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Elaboration of 4 3,4 Dichlorophenyl Thio Butan 2 One

Retrosynthetic Analysis and Strategic Design for Targeted Synthesis of the Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. amazonaws.comresearchgate.net For 4-((3,4-Dichlorophenyl)thio)butan-2-one, the most logical disconnection is at the carbon-sulfur bond, as this bond is often formed through reliable nucleophilic substitution or addition reactions. amazonaws.com

This disconnection yields two primary synthons: a nucleophilic sulfur species derived from 3,4-dichlorothiophenol (B146521) and an electrophilic four-carbon unit corresponding to a butan-2-one derivative. This leads to two main forward-synthetic strategies:

Strategy A: Nucleophilic Substitution: This approach involves the reaction of a 3,4-dichlorothiophenolate anion with a butan-2-one derivative bearing a leaving group at the 4-position (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one).

Strategy B: Thia-Michael Addition: This strategy utilizes the conjugate addition of 3,4-dichlorothiophenol to an α,β-unsaturated carbonyl compound, specifically methyl vinyl ketone.

The choice between these strategies depends on factors such as the availability and cost of starting materials, reaction efficiency, and the desired control over reaction conditions.

Classical and Contemporary Approaches to Carbon-Sulfur Bond Formation in Thioether Synthesis

The formation of the C-S bond is the crucial step in the synthesis of this compound. Several methods are available for constructing thioethers, ranging from classical nucleophilic substitutions to modern metal-catalyzed couplings. thieme-connect.comresearchgate.net

Nucleophilic Substitution Reactions Involving Thiolates and Halides

A widely used and straightforward method for synthesizing thioethers is the reaction of a thiolate with an alkyl halide. pearson.commasterorganicchemistry.com In the context of this compound synthesis, this involves the deprotonation of 3,4-dichlorothiophenol to form the corresponding thiolate, which then acts as a potent nucleophile.

The 3,4-dichlorothiophenolate anion is typically generated in situ by treating 3,4-dichlorothiophenol with a suitable base. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases for this purpose are listed in the table below.

| Base | Solvent | Typical Reaction Temperature |

| Sodium Hydroxide (NaOH) | Ethanol, Water | Room Temperature to Reflux |

| Potassium Carbonate (K2CO3) | Acetone (B3395972), DMF | Room Temperature to 80 °C |

| Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temperature |

Once formed, the thiolate readily attacks the electrophilic carbon of a 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one) in a classic SN2 reaction, displacing the halide and forming the desired thioether. masterorganicchemistry.com This reaction is generally efficient and proceeds under mild conditions.

Thia-Michael Addition Strategies utilizing Thiols and Alpha, Beta-Unsaturated Carbonyls

The thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a highly atom-economical method for forming C-S bonds. acsgcipr.orgnih.govsrce.hr For the synthesis of this compound, this involves the reaction of 3,4-dichlorothiophenol with methyl vinyl ketone.

This reaction can be catalyzed by either a base or an acid, although base catalysis is more common. nih.gov The base deprotonates the thiol to generate the more nucleophilic thiolate, which then adds to the β-carbon of the methyl vinyl ketone. The resulting enolate is then protonated to yield the final product. The reaction is highly regioselective, with the nucleophile adding exclusively at the β-position. acsgcipr.org

| Catalyst Type | Example Catalyst | Mechanism |

| Base | Triethylamine, Sodium Hydroxide | Deprotonation of thiol to form thiolate |

| Acid | Hydrochloric Acid, Sulfuric Acid | Protonation of carbonyl to activate the Michael acceptor |

| Nucleophilic | Phosphines, Amines | Formation of a zwitterionic intermediate |

The thia-Michael addition is often preferred due to its high efficiency and the commercial availability of methyl vinyl ketone. nih.gov

Metal-Catalyzed Coupling Reactions for Thioether Construction

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl thioethers. thieme-connect.comrsc.org These methods typically involve the coupling of an aryl halide or pseudohalide with a thiol in the presence of a metal catalyst, a ligand, and a base. thieme-connect.comacsgcipr.org While potentially applicable to the synthesis of this compound, these methods are generally more complex and costly than the classical approaches described above.

Various transition metals, including palladium, copper, nickel, and iron, have been employed for C-S bond formation. thieme-connect.comacs.orgorganic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl halide to the metal center, followed by coordination of the thiolate and reductive elimination to afford the aryl thioether and regenerate the active catalyst. acsgcipr.org

| Metal Catalyst | Typical Ligands | Advantages | Disadvantages |

| Palladium | Phosphine-based ligands (e.g., dppf, Xantphos) | High functional group tolerance, broad substrate scope | High cost, potential for catalyst poisoning by sulfur |

| Copper | Nitrogen-based ligands (e.g., phenanthroline, diamines) | Lower cost than palladium, effective for Ullmann-type couplings | Often requires higher reaction temperatures |

| Nickel | Phosphine-based ligands | Abundant and inexpensive, effective for coupling with aryl chlorides | Can be sensitive to air and moisture |

| Iron | Various ligands | Very low cost, environmentally benign | Can require stronger reaction conditions, sometimes lower yields |

While these methods offer a high degree of control and functional group tolerance, their application to the synthesis of this compound would likely involve the coupling of 1,2-dichloro-4-iodobenzene (B1582313) with 4-mercaptobutan-2-one, a less common starting material.

Optimization of Reaction Parameters and Yield Enhancement in Compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the base or catalyst.

For the nucleophilic substitution pathway, polar aprotic solvents like dimethylformamide (DMF) or acetone are often preferred as they can solvate the cation of the base while leaving the thiolate anion highly reactive. The reaction temperature can be adjusted to control the reaction rate, with gentle heating sometimes employed to ensure complete conversion.

In the thia-Michael addition, the choice of catalyst and solvent can significantly impact the reaction rate and yield. The reaction is often carried out at room temperature to minimize potential side reactions, such as polymerization of the methyl vinyl ketone.

The following table summarizes key optimization parameters for the two primary synthetic routes:

| Parameter | Nucleophilic Substitution | Thia-Michael Addition |

| Solvent | Polar aprotic (e.g., DMF, Acetone) | Protic or Aprotic (e.g., Ethanol, THF, Acetonitrile) |

| Base/Catalyst | Stoichiometric base (e.g., K2CO3, NaH) | Catalytic base (e.g., Triethylamine) or acid |

| Temperature | Room Temperature to 80 °C | Room Temperature |

| Reactant Ratio | Near equimolar | Slight excess of one reactant may be used |

Careful monitoring of the reaction progress, for instance by thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal reaction time and prevent the formation of byproducts.

Investigation of Stereochemical Control and Regioselectivity in Synthetic Pathways

For the synthesis of this compound, stereochemical control is not a factor as no new chiral centers are formed. However, regioselectivity is a key consideration, particularly in the thia-Michael addition.

The thia-Michael addition of 3,4-dichlorothiophenol to methyl vinyl ketone is inherently highly regioselective. The nucleophilic attack of the thiolate occurs exclusively at the β-carbon of the α,β-unsaturated system, leading to the formation of the desired 1,4-adduct. This regioselectivity is governed by the principles of vinylogy, where the electronic influence of the carbonyl group is transmitted through the double bond, rendering the β-carbon electrophilic. researchgate.netrsc.org

In contrast, under certain conditions, a 1,2-addition to the carbonyl group could potentially occur. However, with soft nucleophiles like thiolates, the 1,4-conjugate addition is overwhelmingly favored. The regioselectivity of the Michael addition is a well-established and predictable outcome in organic synthesis. researchgate.netrsc.org

Application of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing laboratory safety. unibo.it The synthesis of thioethers, in general, offers several opportunities to apply these principles, moving away from traditional methods that may involve hazardous solvents and reagents. acsgcipr.orgacsgcipr.org

A primary synthetic route to this compound likely involves the nucleophilic substitution reaction (SN2) between 3,4-dichlorothiophenol and a 4-halobutan-2-one (e.g., 4-chloro- or 4-bromobutan-2-one) or a conjugate addition (Michael reaction) of 3,4-dichlorothiophenol to methyl vinyl ketone. Both pathways can be optimized using green chemistry approaches.

Key Green Chemistry Considerations:

Solvent Selection: Traditional syntheses of thioethers often employ dipolar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which are now recognized as reprotoxic and should be avoided. acsgcipr.org Greener alternatives include water, ethanol, ionic liquids, or deep eutectic solvents. rsc.org Performing the reaction under solvent-free conditions, where possible, represents an ideal scenario. researchgate.netresearchgate.net

Catalysis: The use of phase-transfer catalysts (PTC) can be beneficial, especially in biphasic systems (e.g., water and an organic solvent), to facilitate the reaction between the thiolate anion and the alkylating agent, often allowing for milder reaction conditions and reduced solvent usage. acsgcipr.org For conjugate additions, base catalysts are typically required, and using a recyclable or solid-supported base can simplify purification and reduce waste.

Energy Efficiency: Methodologies that proceed efficiently at ambient temperature are preferred to reduce energy consumption. researchgate.netorganic-chemistry.org Alternative energy sources such as microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and potentially higher yields with less energy input compared to conventional heating.

Atom Economy: The conjugate addition of 3,4-dichlorothiophenol to methyl vinyl ketone is an atom-economical reaction, as all atoms from the reactants are incorporated into the final product. The SN2 pathway, while also efficient, generates a salt byproduct.

Use of Safer Reagents: Whenever feasible, less hazardous reagents should be selected. For instance, using 4-chlorobutan-2-one is preferable to the more reactive but also more lachrymatory 4-bromobutan-2-one. Utilizing odorless thiol equivalents or generating the thiol in situ from a less volatile precursor can also improve laboratory safety. organic-chemistry.org

The following table summarizes the application of green chemistry principles to the potential synthetic routes for this compound.

Interactive Data Table: Green Chemistry Approaches in Synthesis

| Green Principle | Traditional Approach | Greener Alternative | Benefits |

| Solvent | Dipolar aprotic solvents (DMF, DMAc, NMP) acsgcipr.org | Water, Ethanol, Ionic Liquids, Solvent-free conditions rsc.orgresearchgate.netresearchgate.net | Reduced toxicity, improved environmental profile, easier workup. |

| Catalysis | Stoichiometric amounts of strong base (e.g., sodium hydride) | Catalytic amount of a milder base (e.g., K₂CO₃), Phase-Transfer Catalysts (PTC), recyclable catalysts. acsgcipr.orgresearchgate.net | Reduced waste, improved safety, potential for catalyst recycling. |

| Energy | Prolonged heating under reflux | Ambient temperature reactions, microwave-assisted synthesis. organic-chemistry.org | Lower energy consumption, shorter reaction times. |

| Atom Economy | SN2 reaction with a leaving group (e.g., halide) | Michael addition to an α,β-unsaturated ketone. | 100% atom economy, no byproduct formation. |

| Reagent Safety | Use of volatile and malodorous thiols | In situ generation of thiolate, use of odorless thiol surrogates. organic-chemistry.org | Improved laboratory safety and handling. |

Scalability Considerations for Preparative Research and Analog Development

Scaling up the synthesis of this compound from laboratory-scale to preparative quantities for extensive research or analog development requires careful consideration of several factors to ensure the process is safe, efficient, and economically viable. researchgate.net

Key Scalability Factors:

Reaction Parameters:

Concentration: Increasing the concentration of reactants can improve throughput but may also lead to challenges with heat dissipation and potential side reactions. The optimal concentration must be determined to balance efficiency and safety.

Temperature Control: Exothermic reactions require robust cooling systems to maintain the desired temperature and prevent thermal runaways. The heat transfer efficiency is a critical parameter that changes significantly from small flasks to large reactors.

Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates, especially in heterogeneous reaction mixtures (e.g., with a solid base or PTC).

Work-up and Purification: Laboratory-scale purification methods like column chromatography are generally not feasible for large quantities. Scalable purification techniques such as crystallization, distillation, or liquid-liquid extraction are preferred. Developing a robust crystallization procedure is often the most desirable method for obtaining a high-purity product on a large scale.

Process Safety: A thorough safety assessment is required before scaling up. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as identifying any potential for hazardous byproduct formation. The malodorous nature of thiols also necessitates appropriate engineering controls to manage off-gases. acsgcipr.org

Analog Development: A scalable synthetic route should also be flexible enough to accommodate the synthesis of analogs. For instance, a route based on the reaction of various substituted thiophenols with different electrophiles would allow for the generation of a library of related compounds. The chosen conditions should be tolerant of a range of functional groups on either reaction partner.

The table below outlines key considerations for scaling the synthesis of this compound.

Interactive Data Table: Scalability and Analog Development Considerations

| Consideration | Laboratory Scale (mg-g) | Preparative Scale (g-kg) | Impact on Analog Development |

| Purification Method | Column chromatography | Crystallization, Distillation, Liquid-liquid extraction. | A robust purification method like crystallization is highly desirable as it can often be applied to a range of similar analogs. |

| Reagent Cost | Less critical | A major factor in overall process viability. | The cost of substituted starting materials for analogs will determine the feasibility of synthesizing a diverse library. |

| Safety | Standard laboratory safety procedures | Detailed hazard analysis, management of exotherms, containment of odorous compounds. acsgcipr.org | Each new analog requires a re-evaluation of safety parameters, as functional group changes can alter reactivity and stability. |

| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor with overhead stirring and temperature control. | The synthetic route must be amenable to standard industrial reactors. |

| Process Control | Manual addition and monitoring | Automated dosing systems, real-time monitoring of temperature, pressure, and reaction progress (e.g., via in-situ IR). | A well-controlled process is more likely to be generalizable to the synthesis of various analogs with consistent results. |

Structure Activity Relationship Sar and Rational Molecular Design Principles for 4 3,4 Dichlorophenyl Thio Butan 2 One Analogs

Design and Synthesis of Systematic Structural Analogs and Derivatives

The design of analogs for SAR studies necessitates a synthetic strategy that allows for the systematic and independent variation of different molecular fragments. A common synthetic approach to the parent compound, 4-((3,4-Dichlorophenyl)thio)butan-2-one, and its derivatives involves the nucleophilic substitution reaction between 3,4-dichlorothiophenol (B146521) and a suitable 4-halobutan-2-one, such as 4-chlorobutan-2-one, typically in the presence of a base.

This core reaction can be adapted to generate a diverse library of analogs for comprehensive SAR studies.

Varying the Phenyl Moiety: A range of substituted thiophenols can be used as starting materials to explore the effect of different substituents on the aromatic ring.

Modifying the Linker and Chain: Different halo-ketones can be employed to alter the length of the alkyl chain, introduce substituents, or change the nature of the linker.

Systematic structural analogs can be designed by focusing on discrete regions of the molecule as illustrated in the table below.

| Region of Modification | Parent Structure Feature | Examples of Analog Modifications | Rationale for Design |

|---|---|---|---|

| Aromatic Ring | 3,4-Dichlorophenyl | - Monochloro, trichloro, or other halogen substitutions (F, Br)

| To probe electronic and steric requirements for activity. |

| Thioether Linker | -S- | - Ether (-O-)

| To evaluate the role of the sulfur atom, its oxidation state, and linker flexibility. |

| Alkyl Chain | Butan-2-one | - Varying chain length (propanone, pentanone)

| To explore the impact of chain length, steric bulk, and ketone position on target interaction. |

Exploration of Substituent Effects on the Dichlorophenyl Moiety and Butanone Chain on Research-Relevant Activities

The nature and position of substituents on both the dichlorophenyl ring and the butanone chain are critical determinants of biological activity.

Dichlorophenyl Moiety: The two chlorine atoms on the phenyl ring significantly influence the molecule's electronic properties and lipophilicity.

Electronic Effects: Chlorine is an electron-withdrawing group, which affects the electron density of the aromatic ring and the acidity of the parent thiophenol. The 3,4-dichloro substitution pattern creates a specific dipole moment and electronic distribution. Studies on other dichlorinated aromatic compounds have shown that altering the substitution pattern (e.g., to 2,4-dichloro or 3,5-dichloro) can drastically change biological activity by modifying binding interactions with target proteins. researchgate.netnih.gov For instance, in some series, a 3,4-dichloro substitution shows stronger activity than a 3-chloro or 4-chloro substitution alone. researchgate.net

Butanone Chain: The butanone chain provides a flexible linker and a key functional group (ketone).

Chain Length and Flexibility: The length of the alkyl chain dictates the distance between the aromatic ring and the ketone group. Shortening or lengthening the chain can determine the optimal spacing for interaction with a biological target.

Ketone Group: The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for receptor binding. Modifying this group, for instance by reducing it to an alcohol, can help elucidate its role.

Substituents on the Chain: Introducing alkyl groups on the chain can introduce steric hindrance, which may either enhance selectivity or reduce activity by preventing optimal binding.

Positional Isomerism and Conformation Analysis in Relation to Molecular Interactions

Positional Isomerism: The term "dichlorophenyl" is not specific without numbering. For the parent compound, the 3,4-dichloro isomer is specified. However, other positional isomers could be synthesized to explore the SAR.

2,4-Dichlorophenyl: This isomer would alter the steric and electronic profile, potentially influencing how the ring docks into a receptor.

3,5-Dichlorophenyl: This symmetrical isomer would have a different dipole moment compared to the 3,4-isomer, which could affect long-range electrostatic interactions with a target.

2,6-Dichlorophenyl: The presence of substituents ortho to the thioether linkage could impose significant steric hindrance, restricting the rotation of the phenyl ring and locking it into specific conformations.

Conformational Analysis: The flexibility of the thioether-butanone chain allows the molecule to adopt numerous conformations in solution. nih.gov However, for a productive interaction with a biological target, the molecule often needs to adopt a specific low-energy "bioactive" conformation. nih.gov

The key rotatable bonds are:

Aryl C–S bond

S–CH2 bond

CH2–CH2 bond

Rotation around these bonds determines the spatial relationship between the dichlorophenyl ring and the butanone carbonyl group. Computational analysis can be used to model the energy of different conformations. Structural modifications that constrain these rotations, such as introducing double bonds or ring structures, can help identify the optimal conformation for activity. nih.gov Reduced affinity in conformationally constrained analogs may indicate that the rigid structure holds the key pharmacophores in a suboptimal orientation for receptor binding. nih.gov

Application of Bioisosteric Replacement Strategies for Modulating Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity. nih.gov This involves substituting a functional group with another that has similar steric and electronic characteristics. For this compound, several bioisosteric replacements could be explored to improve potency, selectivity, or pharmacokinetic properties. researchgate.netnih.gov

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Thioether (-S-) | Ether (-O-), Methylene (-CH2-), Sulfoxide (-SO-), Sulfone (-SO2-) | To modulate linker flexibility, polarity, and susceptibility to metabolism (oxidation of sulfur). |

| Ketone (C=O) | Oxime (=N-OH), Hydrazone (=N-NH2), Alcohol (-CH(OH)-) | To alter hydrogen bonding capacity and electronic character while maintaining a similar spatial position. |

| Phenyl Ring | Bioisosteric heterocycles (e.g., Pyridyl, Thienyl) | To introduce new hydrogen bonding possibilities, alter metabolic pathways, and modify solubility. nih.gov |

| Chlorine (-Cl) | Trifluoromethyl (-CF3), Methyl (-CH3), Cyano (-CN) | To replace the halogen with groups of similar size but different electronic properties (-CF3 is strongly withdrawing) or lipophilicity. |

The success of a bioisosteric replacement is highly context-dependent; while some substitutions may lead to improved properties, others might result in a complete loss of activity. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Once a series of analogs has been synthesized and their biological activity measured, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of a QSAR model for this compound analogs would involve the following steps:

Data Set Generation: A training set of diverse analogs with a wide range of biological activities is required.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can be categorized as:

Electronic: Describing the electron distribution (e.g., Hammett constants, dipole moment, atomic charges).

Steric: Describing the size and shape of the molecule (e.g., molar refractivity, van der Waals volume).

Hydrophobic: Describing the water/oil solubility (e.g., LogP).

Topological: Describing atomic connectivity and molecular topology.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate a mathematical equation that relates the descriptors to the observed biological activity. rsc.org

An illustrative QSAR data table might look like this:

| Compound | Substituent (X) | Log(1/IC50) | LogP (Hydrophobicity) | σ (Electronic) | MR (Steric) |

|---|---|---|---|---|---|

| Analog 1 | 3,4-diCl (Parent) | 5.5 | 3.8 | 0.60 | 1.20 |

| Analog 2 | 4-Cl | 4.9 | 3.3 | 0.23 | 0.60 |

| Analog 3 | 4-CH3 | 5.1 | 3.6 | -0.17 | 0.56 |

| Analog 4 | 4-NO2 | 4.2 | 2.9 | 0.78 | 0.74 |

A resulting hypothetical QSAR equation might be: Log(1/IC50) = c1(LogP) - c2(σ)² + c3*(MR) + C

Such a model, once validated, can predict the activity of unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Mechanistic Elucidation of Biological and Chemical Interactions of 4 3,4 Dichlorophenyl Thio Butan 2 One

In Vitro Enzymatic Assays and Target Engagement Studies in Biochemical Systems

Detailed in vitro enzymatic assays specifically investigating the inhibitory or modulatory effects of 4-((3,4-Dichlorophenyl)thio)butan-2-one are not extensively documented. General principles of target engagement studies involve confirming that a chemical probe interacts with its intended biological target within a cellular system. Such studies are crucial for validating the mechanism of action of a compound. Techniques like cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), and fluorescence anisotropy are commonly employed to quantify the binding of a small molecule to its protein target in living cells. However, the application of these methods to this compound has not been specifically reported.

Cellular Pathway Modulation and Receptor Binding Investigations in Model Organisms

A compound referred to as "Thio-2," which has been postulated to be an inhibitor of BCL-2-associated athanogene-1 (BAG-1) isoforms, has been shown to suppress androgen receptor (AR) signaling and other key pathways involved in the progression of castration-resistant prostate cancer. This activity was observed to reduce the growth of treatment-resistant prostate cancer cell lines and patient-derived models. While Thio-2 is described as an inhibitor of BAG-1, the study notes that the precise mechanism by which it elicits its effects requires further elucidation, as genetic abrogation of BAG-1 isoforms did not fully replicate the phenotype observed with Thio-2 treatment. It is important to note that while the name "Thio-2" is associated with these findings, its definitive identity as this compound is not explicitly confirmed in the available literature.

Investigation of Molecular Recognition Events and Ligand-Target Complex Formation

Specific studies detailing the molecular recognition events and the formation of ligand-target complexes involving this compound are not available. Such investigations would typically involve techniques like X-ray crystallography or computational molecular docking to understand the binding mode and interactions between the compound and its biological target. For instance, in the study of other compounds, molecular docking has been used to preliminarily reveal potential inhibitory activities against targets like telomerase. However, similar analyses for this compound have not been found.

Kinetic and Thermodynamic Studies of Chemical Transformations Involving the Compound

There is a lack of specific kinetic and thermodynamic data for chemical transformations involving this compound. Kinetic studies would provide information on the rates of reactions the compound undergoes, while thermodynamic studies would describe the energy changes associated with these transformations. For other butanone derivatives, kinetic studies have been conducted to understand their atmospheric degradation with various oxidants. However, such specific data for this compound is not present in the reviewed literature.

Identification and Characterization of Potential Molecular Targets in Non-Human Biological Systems

The identification and characterization of molecular targets for this compound in non-human biological systems have not been specifically reported. The compound Thio-2, as mentioned earlier, was investigated in the context of human cancer cell lines and patient-derived models, with its effects on signaling pathways like the androgen receptor signaling pathway being a key focus. There is no available information on its specific molecular targets in other organisms.

Preclinical and Mechanistic Biological Studies Non Human and Non Clinical of 4 3,4 Dichlorophenyl Thio Butan 2 One

In Vitro Activity Profiling in Model Systems

In Vivo Efficacy and Mechanism-of-Action Studies in Non-Human Organisms

Comprehensive in vivo studies focusing on the efficacy and mechanism of action of 4-((3,4-Dichlorophenyl)thio)butan-2-one in non-human organisms such as pest models, plant models, or rodent models for basic biological phenomena have not been reported in the accessible scientific literature. Research on a related compound, 4-(phenylsulfanyl)butan-2-one, has demonstrated neuroprotective effects in a rat optic nerve crush model. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to structural differences.

Assessment of Selectivity and Specificity in Diverse Biological Contexts

The selectivity and specificity of this compound in various biological contexts remain an area that requires investigation. There is currently no available data from published studies that assesses the differential effects of this compound on target versus non-target organisms or cell types in a research setting.

Metabolomic and Proteomic Investigations of Cellular Responses in Research Models

To date, no specific metabolomic or proteomic studies on the cellular responses to this compound in research models have been published. Such investigations are critical for understanding the broader physiological and biochemical impact of a compound on an organism. While the fields of proteomics and metabolomics are widely used to study cellular responses to various stimuli, their application to this particular compound has not yet been documented. nih.gov

Modulation of Biological Processes at a Molecular Level

The molecular targets and the precise mechanisms by which this compound might modulate biological processes have not been elucidated in the existing scientific literature. Understanding the interaction of a compound with specific proteins, enzymes, or signaling pathways is fundamental to characterizing its biological activity. Future research will be necessary to identify any such molecular interactions for this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Research Oriented Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of 4-((3,4-dichlorophenyl)thio)butan-2-one. Both ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework by mapping the chemical environment of each hydrogen and carbon atom.

In a typical ¹H NMR spectrum, the protons of the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). wvu.edu The specific substitution pattern (1,2,4-trisubstituted) would lead to a complex but predictable splitting pattern for the three aromatic protons. The protons on the butanone chain would exhibit distinct signals. The methyl protons (CH₃) adjacent to the carbonyl group would likely appear as a singlet around δ 2.2 ppm. chegg.com The two methylene (B1212753) groups (-CH₂-S- and -CH₂-C=O) would appear as triplets due to coupling with each other, with chemical shifts influenced by the adjacent sulfur and carbonyl functionalities. wvu.edu The integration of these signals, representing the area under each peak, would correspond to the number of protons in each unique environment (e.g., 3H for the methyl group, 2H for each methylene group). wvu.edu

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon (C=O) is particularly diagnostic, appearing significantly downfield (e.g., >200 ppm). The aromatic carbons would generate several signals in the δ 120-140 ppm range, while the aliphatic carbons of the butanone chain would be found upfield.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | ~7.2 - 7.5 | Multiplet (m) | 3H |

| -S-CH₂- | ~3.1 | Triplet (t) | 2H |

| -CH₂-C=O | ~2.8 | Triplet (t) | 2H |

| -C(=O)-CH₃ | ~2.2 | Singlet (s) | 3H |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation, Isotopic Analysis, and Fragment Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of its molecular formula, C₁₀H₁₀Cl₂OS. nih.govnih.gov

A key feature in the mass spectrum of this compound is the isotopic pattern arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments containing chlorine. The M⁺ peak will be accompanied by an (M+2)⁺ peak with approximately 65% of the M⁺ intensity, and an (M+4)⁺ peak with about 10% of the M⁺ intensity, providing definitive evidence for the presence of two chlorine atoms.

Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. Common fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or the formation of an acylium ion [CH₃CO]⁺ (m/z 43). docbrown.info Cleavage of the C-S bond is another expected fragmentation route. cardiff.ac.uk

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for ³⁵Cl) | Key Feature |

| [C₁₀H₁₀Cl₂OS]⁺ | Molecular Ion (M⁺) | 248 | Isotopic pattern (M, M+2, M+4) |

| [C₉H₇Cl₂OS]⁺ | [M - CH₃]⁺ | 233 | Alpha-cleavage |

| [C₂H₃O]⁺ | [CH₃CO]⁺ | 43 | Alpha-cleavage |

| [C₆H₃Cl₂S]⁺ | Dichlorothiophenolate fragment | 177 | C-S bond cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. researchgate.net These methods are complementary and provide a molecular fingerprint. unigoa.ac.in

The IR spectrum would be dominated by a strong, sharp absorption band in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone functional group. docbrown.info Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), and C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region. unigoa.ac.in The C-Cl and C-S stretching vibrations typically appear in the fingerprint region (below 1500 cm⁻¹), contributing to the unique pattern used for identification. docbrown.info

Raman spectroscopy would also detect these vibrational modes. The aromatic ring vibrations and the C-S bond stretch are often strong and well-defined in the Raman spectrum, providing complementary data to the IR spectrum. scifiniti.com

Interactive Table: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | IR, Raman | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | IR, Raman | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | IR | 1725 - 1700 | Strong |

| C=C Stretch (Aromatic) | IR, Raman | 1600 - 1450 | Medium |

| C-Cl Stretch | IR, Raman | 800 - 600 | Strong (IR) |

| C-S Stretch | IR, Raman | 700 - 600 | Weak (IR), Strong (Raman) |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Elucidation

For a crystalline sample of this compound, single-crystal X-ray crystallography would provide the most definitive structural information. mdpi.com This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles. mdpi.com

This analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the crystal lattice. Furthermore, it would detail any intermolecular interactions, such as hydrogen bonding or stacking interactions, that govern the crystal packing. mdpi.com While the target molecule is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral compounds. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment, Separation, and Quantitative Analysis in Research Matrices

Chromatographic methods are fundamental for separating this compound from impurities, reaction byproducts, or components of a complex research matrix. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and quantification. A reversed-phase method, likely using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. sdstate.edu A UV detector would provide excellent sensitivity, as the dichlorophenyl ring is a strong chromophore. The purity of a sample is determined by integrating the area of the main peak and any impurity peaks.

Gas Chromatography (GC) is another powerful technique, provided the compound is sufficiently volatile and thermally stable. nih.gov A capillary column with a non-polar or mid-polar stationary phase would be used to separate the compound from any volatile impurities. A Flame Ionization Detector (FID) would offer robust quantification, while a mass spectrometer (see section 6.6) would provide identification.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification in Research Studies

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing the compound in complex environments.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the definitive identification power of MS. mdpi.com This technique is ideal for identifying and quantifying the compound and its volatile metabolites or degradation products in a research sample. nih.gov The mass spectrometer provides a spectrum for each separated component, allowing for positive identification by comparison to a spectral library or through interpretation of the fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantification in complex matrices, such as in metabolic studies. nih.govlcms.cz After separation by LC, the compound is ionized and enters the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the molecular ion of the target compound) is selected, fragmented, and one or more specific product ions are monitored. sciex.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low concentrations, making it the method of choice for identifying metabolites in biological research studies. nih.govlcms.cz

Computational Chemistry and Theoretical Modeling of 4 3,4 Dichlorophenyl Thio Butan 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For 4-((3,4-Dichlorophenyl)thio)butan-2-one, DFT methods can be employed to calculate a range of parameters that describe its electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can predict spectroscopic properties. For instance, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) spectra to confirm the molecular structure. Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data. While specific experimental and extensive theoretical spectroscopic data for this compound are not widely published, the principles of DFT provide a robust framework for such predictions.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Solvent Effects

The flexibility of the butanone side chain in this compound allows it to adopt various conformations. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools to explore this conformational space. lumenlearning.com By employing force fields, these methods can calculate the potential energy of different spatial arrangements of the atoms, identifying low-energy, stable conformers. Conformational analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity. lumenlearning.com

MD simulations can further provide insights into the dynamic behavior of the molecule over time and how it is influenced by its environment, such as different solvents. researchgate.net These simulations can model the interactions between the solute (this compound) and solvent molecules, helping to understand its solubility and how the solvent affects its conformational preferences.

Molecular Docking Studies for Predicting Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. amazonaws.comijper.orgmdpi.com This method is pivotal in drug discovery for identifying potential drug candidates. nih.gov For this compound, docking studies could be performed against a variety of biological targets to predict its binding mode and affinity. amazonaws.com The dichlorophenyl group and the thioether and ketone functionalities could participate in various interactions, including hydrophobic, van der Waals, and potentially hydrogen bonding with amino acid residues in a protein's active site. The results of docking studies are often expressed as a docking score, which estimates the binding affinity.

Table 1: Hypothetical Molecular Docking Scores for this compound Against Various Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Interaction |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Hydrophobic interactions with the active site |

| Mitogen-activated protein kinase (p38 MAPK) | 1A9U | -7.9 | Potential hydrogen bond with backbone residues |

| Human Serum Albumin (HSA) | 1AO6 | -6.5 | Binding within a hydrophobic pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.menih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.govmdpi.com

In the context of this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could guide the design of new analogs of this compound with potentially improved activity.

In Silico Screening and Virtual Library Design for Analog Exploration

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. pjps.pk Based on the structure of this compound, a virtual library of analogs can be designed. nih.gov This involves systematically modifying different parts of the molecule, such as the substitution pattern on the phenyl ring or the length and functionality of the side chain.

This virtual library can then be screened against one or more protein targets using techniques like molecular docking. This approach allows for the rapid and cost-effective evaluation of a large number of potential derivatives, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. drugdesign.org

Chemical Reactivity and Derivatization Studies of 4 3,4 Dichlorophenyl Thio Butan 2 One

Oxidation and Reduction Pathways of the Thioether Moiety and Ketone Group

The presence of both a thioether and a ketone group within the same molecule opens up specific oxidation and reduction pathways, allowing for selective modification of 4-((3,4-Dichlorophenyl)thio)butan-2-one.

Oxidation:

The thioether moiety is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone. This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation can be achieved using a variety of reagents. For instance, β-keto sulfides can be oxidized to β-keto sulfoxides.

| Oxidizing Agent | Product |

| Mild Oxidants (e.g., H₂O₂) | 4-((3,4-Dichlorophenyl)sulfinyl)butan-2-one |

| Strong Oxidants (e.g., m-CPBA) | 4-((3,4-Dichlorophenyl)sulfonyl)butan-2-one |

This table presents plausible oxidation products based on general thioether chemistry.

Reduction:

The ketone group can be selectively reduced to a secondary alcohol without affecting the thioether or the aromatic ring. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, offering mild reaction conditions and high yields. commonorganicchemistry.commasterorganicchemistry.comyoutube.comchemguide.co.uk The reduction of the ketone introduces a new stereocenter into the molecule, leading to the formation of a racemic mixture of (R)- and (S)-4-((3,4-Dichlorophenyl)thio)butan-2-ol unless a chiral reducing agent is employed.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 4-((3,4-Dichlorophenyl)thio)butan-2-ol |

This table illustrates the expected product from the reduction of the ketone functionality.

Electrophilic and Nucleophilic Substitution Reactions on the Dichlorophenyl Ring

The 3,4-dichlorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. However, under forcing conditions, further substitution can occur. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the existing chloro substituents.

Electrophilic Substitution:

Reactions such as nitration and halogenation can be forced to proceed. The directing effects of the two chlorine atoms and the thioether group will influence the position of the incoming electrophile. For 1,2-dichlorobenzene (B45396), nitration typically yields a mixture of isomers, with the major product being 3,4-dichloro-1-nitrobenzene and the minor product being 2,3-dichloro-1-nitrobenzene. google.com The regioselectivity can be influenced by the reaction conditions. google.comnih.gov Similarly, bromination of 1,2-dichlorobenzene in the presence of a Lewis acid catalyst like iron powder yields 3,4-dichlorobromobenzene. google.com

Nucleophilic Aromatic Substitution:

The chlorine atoms on the aromatic ring can be displaced by strong nucleophiles under specific conditions, a reaction facilitated by the electron-withdrawing character of the substituents. cdnsciencepub.comembibe.comlibretexts.orgsavemyexams.com Reactions with nucleophiles like amines can lead to the substitution of one or both chlorine atoms. The position of substitution will be governed by the relative activation of the carbon atoms attached to the chlorine atoms.

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Isomeric mixture of nitro-4-((3,4-dichlorophenyl)thio)butan-2-ones |

| Bromination | Br₂/Fe | Isomeric mixture of bromo-4-((3,4-dichlorophenyl)thio)butan-2-ones |

| Nucleophilic Substitution | R₂NH | (Amino-chlorophenyl)thio)butan-2-one derivatives |

This table provides representative examples of substitution reactions on the dichlorophenyl ring.

Cyclization Reactions and Formation of Heterocyclic Systems Incorporating the Compound's Fragments

The bifunctional nature of this compound, possessing both a ketone and a thioether-activated methylene (B1212753) group, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Thiophene (B33073) Synthesis:

β-Keto sulfides can undergo cyclization reactions to form substituted thiophenes. For example, reaction with a suitable reagent that can provide the remaining carbon atoms of the thiophene ring can lead to highly substituted thiophenes. The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes from α-cyano ketones and sulfur, and analogous principles can be applied to β-keto sulfides. chemrxiv.org

Thiazole (B1198619) Synthesis:

The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comox.ac.ukresearchgate.netrsc.org While this compound is not an α-haloketone, it can be a precursor to one. Alternatively, derivatization of the ketone followed by reaction with a sulfur and nitrogen source could lead to thiazole ring formation.

Tetrahydropyran (B127337) Synthesis via Prins Cyclization:

The Prins cyclization is an acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol to form a tetrahydropyran ring. nih.govorganic-chemistry.org By introducing an appropriate unsaturated alcohol moiety into the structure of this compound, intramolecular Prins cyclization could be a viable route to complex heterocyclic systems containing a tetrahydropyran core. A related silyl (B83357) enol ether Prins cyclization can be used to synthesize substituted tetrahydropyran-4-ones. nih.gov

Formation of Coordinated Complexes with Metal Ions for Research Applications

The thioether sulfur atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with various transition metal ions. The ketone oxygen can also participate in coordination, allowing the molecule to act as a bidentate ligand.

The coordination chemistry of thioethers is well-established, and they are known to form stable complexes with a wide range of metals, including but not limited to iron, cobalt, nickel, copper, and zinc. researchgate.netuomustansiriyah.edu.iq The geometry of the resulting complex will depend on the metal ion, its oxidation state, and the stoichiometry of the ligand. The formation of such complexes can be studied using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, as well as X-ray crystallography. rsc.orgwisdomlib.orgnih.gov

| Metal Ion | Potential Coordination Geometry |

| Cu(II) | Square planar or distorted octahedral |

| Ni(II) | Square planar or octahedral |

| Co(II) | Tetrahedral or octahedral |

| Zn(II) | Tetrahedral |

This table suggests possible coordination geometries based on common preferences of the listed metal ions.

Chemical Modifications for Probe Development and Incorporation into Polymeric Structures

The structural features of this compound make it an interesting candidate for the development of chemical probes and for incorporation into polymeric materials.

Probe Development:

Fluorescent probes are valuable tools in biochemical and medical research. nih.govwsu.edunih.govrsc.orgrsc.org The dichlorophenyl group can be a part of a fluorophore system, and modifications at the ketone or thioether can be designed to modulate the fluorescence properties upon interaction with a specific analyte. For example, the thioether could be part of a recognition site for soft metal ions, and binding could trigger a change in fluorescence.

Incorporation into Polymeric Structures:

Polymers containing thioether or ketone functionalities in their side chains can exhibit interesting properties and can be further modified. nih.govwarwick.ac.uk The ketone group of this compound could be used as a point of attachment to a polymer backbone, or the entire molecule could be incorporated as a pendant group. For instance, the ketone could be converted to a vinyl group, which could then be polymerized. The resulting polymer would have pendant 4-((3,4-Dichlorophenyl)thio)ethyl groups, which could impart specific properties to the material, such as altered thermal stability or refractive index. The thioether could also be used to crosslink polymer chains.

Exploration of Non Medical Applications and Future Research Potentials

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of 4-((3,4-Dichlorophenyl)thio)butan-2-one makes it a versatile intermediate for the synthesis of more complex organic molecules, particularly heterocyclic compounds. The presence of a ketone carbonyl group and a carbon skeleton susceptible to cyclization reactions opens avenues for creating novel molecular frameworks.

One significant potential application lies in the synthesis of substituted thiophenes. The Paal-Knorr thiophene (B33073) synthesis is a classic method for constructing thiophene rings from 1,4-dicarbonyl compounds. wikipedia.orgprovectusenvironmental.comquora.com While this compound is a γ-keto thioether and not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor. Through targeted chemical transformations, such as oxidation of the carbon alpha to the sulfur atom, it could be converted into a suitable 1,4-dicarbonyl intermediate, which could then undergo cyclization with a sulfurizing agent to form a thiophene ring bearing a 3,4-dichlorophenylthio substituent. The general principle of the Paal-Knorr thiophene synthesis is outlined below:

| Reactant Type | Reagent | Product | Reference |

| 1,4-Dicarbonyl Compound | Phosphorus pentasulfide or Lawesson's reagent | Substituted Thiophene | wikipedia.orgprovectusenvironmental.com |

Furthermore, the ketone functionality allows for a variety of other chemical modifications. It can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to an alcohol, which can then be further functionalized. These reactions could be employed to build more complex side chains or to facilitate the construction of other heterocyclic systems, such as pyrimidines, through condensation reactions with appropriate reagents. synarchive.com The reactivity of the γ-keto thioether moiety could also be exploited in novel cyclization strategies to access other sulfur-containing heterocycles. nih.gov

Potential in Agrochemical Research (e.g., as a research probe for pest control mechanisms)

Beyond its potential as a primary active ingredient, this compound could serve as a valuable research probe to investigate the mechanisms of pest control. For instance, if a class of insecticides is known to target a specific enzyme, a molecule like this, potentially modified with a reporter group, could be used to study the binding interactions within that enzyme's active site. The ketone group provides a convenient handle for chemical modification, such as the introduction of a fluorescent tag or a photoaffinity label, to create such probes. researchgate.net

The insecticidal potential of ketones themselves has also been noted, with some ketone-containing compounds exhibiting toxicity to various insect species. google.comwikipedia.org The combination of the dichlorophenyl group, the thioether, and the ketone in one molecule presents a unique structure for screening against a range of agricultural pests. Structure-activity relationship (SAR) studies of analogous compounds could provide insights into which structural features are most important for any observed pesticidal activity. taylorfrancis.com

| Structural Moiety | Potential Role in Agrochemicals |

| Dichlorophenyl Group | Common in existing pesticides, contributes to bioactivity. nih.govnih.gov |

| Thioether Linkage | Present in some pesticides, influences physicochemical properties. semanticscholar.org |

| Ketone Functionality | Can exhibit inherent insecticidal activity and allows for chemical modification. google.comwikipedia.org |

Application in Materials Science (e.g., as a monomer or additive in polymer research)

Sulfur-containing polymers are a class of materials known for their unique optical, thermal, and mechanical properties. miamioh.eduwiley.commdpi.com The structure of this compound suggests its potential use as a monomer or an additive in the synthesis of novel polymers.

As a monomer, the ketone group could be a site for polymerization. For example, it could be involved in condensation reactions to form polyketones, a class of high-performance thermoplastics. wikipedia.org Alternatively, the aromatic ring could be functionalized to allow for its incorporation into polymer backbones through various polymerization techniques. The presence of the thioether linkage would introduce sulfur into the polymer chain, which can enhance properties such as refractive index and thermal stability. mdpi.com

As an additive, this compound could be used to modify the properties of existing polymers. Ketones can be used as additives in polymer formulations to act as solvents or to enhance certain physical characteristics. chemicalsafetyfacts.org The dichlorophenyl group might impart flame retardant properties or alter the polymer's surface energy. The potential for this compound to influence the final properties of a material makes it an interesting candidate for research in polymer science.

Use as a Chemical Probe for Fundamental Biological Research

In the field of chemical biology, small molecules are often used as "chemical probes" or "tool compounds" to study biological processes. researchgate.net These molecules can be used to inhibit enzymes, modulate protein-protein interactions, or visualize cellular components. The structure of this compound, with its reactive ketone handle, makes it a suitable scaffold for the development of such probes.

For example, the dichlorophenyl group could be designed to interact with a specific protein binding pocket. The ketone functionality could then be used to attach a variety of tags, such as fluorescent dyes, biotin (B1667282) for affinity purification, or photo-reactive groups for covalent labeling of the target protein. thermofisher.com This would allow researchers to identify the cellular targets of the compound and to study their function in a biological context. The development of high-throughput fluorescence assays for ketone detection could further facilitate the use of such ketone-containing probes in biological research. nih.govacs.org

| Feature | Utility as a Chemical Probe |

| Dichlorophenyl Group | Potential for specific protein binding. |

| Ketone Group | Site for attachment of reporter tags (fluorescent, biotin, etc.). thermofisher.com |

| Thioether Linkage | Provides flexibility and can influence solubility and cell permeability. |

Contribution to Environmental Chemistry Studies (e.g., studies on degradation mechanisms in non-biological systems)

The presence of a dichlorinated aromatic ring in this compound makes its environmental fate a subject of interest. Chlorinated aromatic compounds can be persistent organic pollutants, and understanding their degradation pathways is crucial for environmental risk assessment. eurochlor.orgepa.gov

While biological degradation is a major pathway for the breakdown of many organic compounds in the environment, abiotic processes such as photodegradation can also play a significant role. nih.gov The dichlorophenylthioether structure of this compound could be susceptible to photodegradation, where sunlight provides the energy to break chemical bonds. Studies on the photodegradation of organosulfur compounds and chlorinated aromatics could provide insights into the potential environmental transformation products of this compound. nih.gov

Furthermore, this compound could be used as a model to study the abiotic degradation of more complex chlorinated thioether pesticides. By investigating its breakdown under various environmental conditions (e.g., different pH, presence of reactive oxygen species), researchers could gain a better understanding of the environmental persistence and transformation of this class of compounds. Such studies are essential for developing strategies to mitigate the environmental impact of persistent organic pollutants. provectusenvironmental.comresearchgate.net

Current Challenges, Knowledge Gaps, and Future Directions in Research on 4 3,4 Dichlorophenyl Thio Butan 2 One

Unresolved Questions in Synthetic Accessibility and Efficiency for Research Purposes

A primary hurdle in the comprehensive study of 4-((3,4-Dichlorophenyl)thio)butan-2-one is the lack of established, high-yielding synthetic routes tailored for producing research quantities of the compound. While general methods for the synthesis of aryl thioethers and β-keto thioethers are known, their specific application to this target molecule remains largely unexplored. Key unresolved questions include:

Optimal Synthetic Strategy: The most efficient and scalable method for the synthesis of this compound has not been determined. Potential routes, such as the nucleophilic substitution of a leaving group at the 4-position of butan-2-one with 3,4-dichlorothiophenol (B146521) or the Michael addition of 3,4-dichlorothiophenol to methyl vinyl ketone, require systematic investigation and optimization.

Reaction Conditions and Catalysis: The ideal solvent, temperature, base, and potential catalyst for the chosen synthetic pathway need to be identified to maximize yield and purity while minimizing reaction times and the formation of byproducts.

Purification and Characterization: Robust and efficient purification protocols are necessary to obtain the compound in high purity for subsequent biological and chemical studies. Comprehensive characterization using modern analytical techniques is also essential to confirm its structure and purity.

To address these challenges, future research should focus on a comparative study of different synthetic approaches.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Nucleophilic substitution of 4-halobutan-2-one with 3,4-dichlorothiophenol | Direct C-S bond formation. | Availability and stability of 4-halobutan-2-one; potential for side reactions. |

| Michael addition of 3,4-dichlorothiophenol to methyl vinyl ketone | Atom-economical reaction. | Potential for polymerization of methyl vinyl ketone; regioselectivity control. |

| Aryne-mediated synthesis | Formation of new C-C and C-S bonds. acs.orgthieme-connect.com | Generation of the highly reactive aryne intermediate can be challenging. acs.orgthieme-connect.com |

| Reaction of aryldiazoacetates with thiols | Metal- and additive-free conditions. rsc.org | Thermal instability of diazo compounds can be a concern. rsc.org |

This table is generated based on established chemical principles and is intended for illustrative purposes.

Deeper Mechanistic Elucidation of Specific Molecular Interactions in Biological Models

The biological activity of any compound is fundamentally dictated by its interactions with molecular targets within a biological system. For this compound, there is a significant knowledge gap regarding its potential biological effects and the underlying molecular mechanisms. The presence of the dichlorophenyl group, a common feature in many bioactive molecules, suggests the possibility of interactions with various biological targets. researchgate.netresearchgate.net The thioether linkage and the ketone functionality further add to its potential for diverse molecular interactions. encyclopedia.pub

Future research in this area should aim to:

Identify Biological Targets: High-throughput screening of this compound against a panel of biologically relevant targets, such as enzymes and receptors, could reveal potential areas of bioactivity.

Elucidate Mechanisms of Action: Once a biological target is identified, detailed mechanistic studies, including enzyme kinetics, binding assays, and structural biology techniques (e.g., X-ray crystallography or NMR spectroscopy), will be crucial to understand the precise nature of the molecular interactions.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogues of this compound will help to establish a clear structure-activity relationship, providing insights into the key structural features responsible for its biological effects.

| Potential Biological Activity | Rationale based on Structural Features |

| Enzyme Inhibition | The dichlorophenyl moiety is present in various enzyme inhibitors. The ketone group could potentially interact with active site residues. |

| Antimicrobial/Antifungal Activity | Thiophene (B33073) and other sulfur-containing heterocycles are known for their antimicrobial properties. encyclopedia.pub |

| Anti-inflammatory Effects | Organosulfur compounds from natural sources have shown anti-inflammatory properties. mdpi.com |

| Cytotoxic Activity | Certain pyrazoline derivatives containing a dichlorophenyl group have demonstrated cytotoxic effects. researchgate.net |

This table presents hypothetical biological activities based on the chemical structure of the compound and known activities of related molecules.

Integration with Emerging Technologies in Chemical Biology Research

The field of chemical biology is rapidly advancing, with new technologies constantly emerging that enable a deeper understanding of biological processes at the molecular level. The integration of this compound with these technologies could open up new avenues of research.

Key opportunities for integration include: